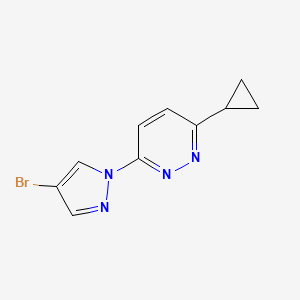
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a pyridazine ring substituted with a cyclopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-1H-pyrazole with 6-cyclopropylpyridazine under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen atoms in the heterocyclic rings.
Cyclization Reactions: The compound can be used as a precursor in the synthesis of more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve polar solvents and controlled temperatures to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups replacing the bromine atom, while oxidation reactions may produce N-oxides .
Scientific Research Applications
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole and pyridazine derivatives.
Mechanism of Action
The mechanism of action of 3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the heterocyclic rings play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyridazine derivatives, such as:
- 3-(4-Chloropyrazol-1-yl)-6-cyclopropylpyridazine
- 3-(4-Methylpyrazol-1-yl)-6-cyclopropylpyridazine
- 3-(4-Nitropyrazol-1-yl)-6-cyclopropylpyridazine
Uniqueness
3-(4-Bromopyrazol-1-yl)-6-cyclopropylpyridazine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other substituents may not. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)-6-cyclopropylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4/c11-8-5-12-15(6-8)10-4-3-9(13-14-10)7-1-2-7/h3-7H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBUMMFAAUXXLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3C=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














